molecular formula C9H10ClNO2 B556626 3-Chloro-D-phenylalanine CAS No. 80126-52-9

3-Chloro-D-phenylalanine

Cat. No.: B556626
CAS No.: 80126-52-9
M. Wt: 199.63 g/mol
InChI Key: JJDJLFDGCUYZMN-MRVPVSSYSA-N
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Description

3-Chloro-D-phenylalanine is an organic compound with the chemical formula C9H10ClNO2. It is a derivative of D-phenylalanine, where a chlorine atom is substituted at the third position of the benzene ring. This compound is primarily used in research and has applications in various scientific fields .

Biochemical Analysis

Biochemical Properties

D-3-Chlorophenylalanine is known to interact with several enzymes and proteins. For instance, it has been shown to inhibit tryptophan hydroxylase, a key enzyme in serotonin biosynthesis . This interaction can lead to a reduction in serotonin levels, which can have significant effects on behavioral plasticity .

Cellular Effects

The effects of D-3-Chlorophenylalanine on cells are diverse and complex. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . For example, it can affect the formation of long-term sensitization in certain organisms, such as the terrestrial snail, Helix lucorum .

Molecular Mechanism

At the molecular level, D-3-Chlorophenylalanine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it inhibits tryptophan hydroxylase, leading to a decrease in serotonin levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-3-Chlorophenylalanine can change over time. Studies have shown that it can affect the reconsolidation of long-term contextual memory . Information on its stability, degradation, and long-term effects on cellular function is still being researched.

Dosage Effects in Animal Models

The effects of D-3-Chlorophenylalanine can vary with different dosages in animal models. High doses of this compound can lead to significant weight loss and reduced strength

Metabolic Pathways

D-3-Chlorophenylalanine is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-D-phenylalanine typically involves the chlorination of D-phenylalanine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom on the benzene ring with a chlorine atom .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic chlorination processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-D-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on enzyme activity and protein synthesis.

    Medicine: Investigated for potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Chloro-D-phenylalanine involves its interaction with various molecular targets. It can act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways. The chlorine substitution on the benzene ring can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-D-phenylalanine is unique due to its specific stereochemistry (D-configuration) and the position of the chlorine atom on the benzene ring. This configuration can result in different biological activities and chemical reactivity compared to its L- and DL- counterparts .

Properties

IUPAC Name

(2R)-2-amino-3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDJLFDGCUYZMN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313081
Record name 3-Chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80126-52-9
Record name 3-Chloro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80126-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is D-3-Chlorophenylalanine being investigated in the context of cryptophycin analogs?

A1: Cryptophycins are potent antimitotic agents that interact with tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells []. The research paper you cited focuses on understanding how modifications to the cryptophycin structure, particularly at the C3 and ClO side chains, affect its anti-cancer activity []. D-3-Chlorophenylalanine is being used as a substitute for D-tyrosine in the cryptophycin structure. This substitution introduces a chlorine atom at the C3' position, potentially impacting the molecule's interaction with tubulin and its overall biological activity [].

Q2: What is the significance of studying the structure-activity relationship of cryptophycin analogs?

A2: By systematically altering the structure of cryptophycin and observing the resulting changes in activity, researchers aim to identify the structural features crucial for its potent cytotoxic effects []. This knowledge can guide the development of more potent and selective anticancer agents with improved efficacy and potentially reduced side effects. Understanding the specific interactions between modified cryptophycins, like those incorporating D-3-Chlorophenylalanine, and their biological target (tubulin) can contribute to a deeper understanding of tubulin's structure and function [].

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